N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a dichlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Nitration: The nitrophenyl group is introduced via nitration of the benzothiazole derivative using nitric acid and sulfuric acid.
Coupling Reaction: The nitrophenyl-benzothiazole intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and epilepsy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: Exhibits antibacterial properties.
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide is unique due to its combination of a benzothiazole moiety with a nitrophenyl and dichlorobenzamide structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from other benzothiazole derivatives.
Properties
Molecular Formula |
C20H11Cl2N3O3S2 |
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Molecular Weight |
476.4g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H11Cl2N3O3S2/c21-11-5-6-15(16(22)7-11)19(26)23-12-8-13(25(27)28)10-14(9-12)29-20-24-17-3-1-2-4-18(17)30-20/h1-10H,(H,23,26) |
InChI Key |
NSIDNMDDADFBLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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